molecular formula C12H24 B13423991 2,8-Dimethyl-5-methylidenenonane CAS No. 33717-92-9

2,8-Dimethyl-5-methylidenenonane

Cat. No.: B13423991
CAS No.: 33717-92-9
M. Wt: 168.32 g/mol
InChI Key: SLPBMZNHLNJPER-UHFFFAOYSA-N
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Description

2,8-Dimethyl-5-methylenenonane is an organic compound with the molecular formula C12H24. It is a hydrocarbon that falls under the category of alkenes due to the presence of a double bond in its structure. This compound is primarily used in research settings and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyl-5-methylenenonane typically involves the use of alkenylation reactions. One common method is the alkylation of a suitable precursor with an alkyl halide under the presence of a strong base. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes.

Industrial Production Methods: While specific industrial production methods for 2,8-Dimethyl-5-methylenenonane are not well-documented, the general approach would involve large-scale alkenylation reactions using optimized conditions to ensure high yield and purity. The process would likely include steps for purification such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,8-Dimethyl-5-methylenenonane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: It can be reduced to form alkanes.

    Substitution: The double bond in the compound makes it susceptible to electrophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

    Substitution: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) are typical reagents.

Major Products:

    Oxidation: Depending on the conditions, products can include 2,8-dimethyl-5-nonanone or 2,8-dimethyl-5-nonanoic acid.

    Reduction: The major product is 2,8-dimethylnonane.

    Substitution: Products can include 2,8-dibromo-5-methylenenonane.

Scientific Research Applications

2,8-Dimethyl-5-methylenenonane has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of alkenylation and hydrocarbon reactions.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-5-methylenenonane largely depends on the specific reactions it undergoes. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of intermediate epoxides or diols, which further react to form the final products. In reduction reactions, the double bond is hydrogenated to form alkanes.

Comparison with Similar Compounds

  • 2,8-Dimethyl-5-methylidenenonane
  • 2-Isopentyl-5-methyl-1-hexene

Comparison: 2,8-Dimethyl-5-methylenenonane is unique due to its specific structure, which includes a double bond at the 5th position and methyl groups at the 2nd and 8th positions. This structure imparts distinct chemical properties, making it a valuable compound for specific research applications. Similar compounds may have different positions of double bonds or substituents, leading to variations in reactivity and applications.

Properties

CAS No.

33717-92-9

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

2,8-dimethyl-5-methylidenenonane

InChI

InChI=1S/C12H24/c1-10(2)6-8-12(5)9-7-11(3)4/h10-11H,5-9H2,1-4H3

InChI Key

SLPBMZNHLNJPER-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=C)CCC(C)C

Origin of Product

United States

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